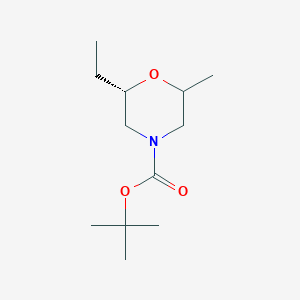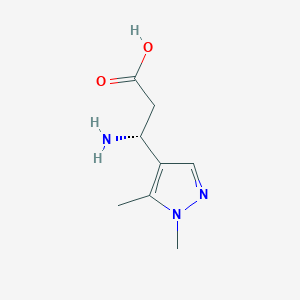![molecular formula C7H10N2O B13070173 [1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13070173.png)
[1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanol: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a prop-2-en-1-yl group attached to the nitrogen atom at position 1 and a methanol group attached to the carbon atom at position 5 of the pyrazole ring. The structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanol can be achieved through several synthetic routes. One common method involves the reaction of 1H-pyrazole-5-carbaldehyde with prop-2-en-1-ylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
Oxidation: [1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form various alcohol derivatives. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents used in these reactions.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides and acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in ethanol or methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
科学研究应用
Chemistry
In chemistry, [1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse pyrazole derivatives, which can be further explored for their chemical properties and reactivity.
Biology
Biologically, this compound has been studied for its potential as a pharmacophore in drug design. Pyrazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers are investigating the biological activity of this compound and its derivatives to develop new therapeutic agents.
Medicine
In medicine, the compound is being explored for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising candidate for drug development. Studies are ongoing to evaluate its efficacy and safety in treating different medical conditions.
Industry
Industrially, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.
作用机制
The mechanism of action of [1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the structure of the derivatives being studied.
相似化合物的比较
Similar Compounds
- 1-(Prop-2-en-1-yl)-1H-pyrazole-3-carbaldehyde
- 1-(Prop-2-en-1-yl)-1H-pyrazole-4-carboxylic acid
- 1-(Prop-2-en-1-yl)-1H-pyrazole-5-carboxamide
Uniqueness
What sets [1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanol apart from similar compounds is its specific substitution pattern. The presence of the methanol group at position 5 of the pyrazole ring imparts unique chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC 名称 |
(2-prop-2-enylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C7H10N2O/c1-2-5-9-7(6-10)3-4-8-9/h2-4,10H,1,5-6H2 |
InChI 键 |
RGSMVDWPBBKBOF-UHFFFAOYSA-N |
规范 SMILES |
C=CCN1C(=CC=N1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


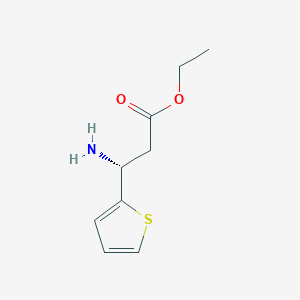
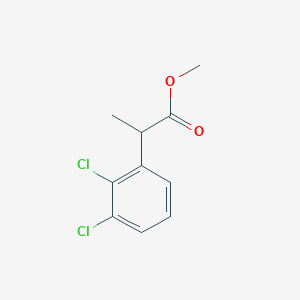
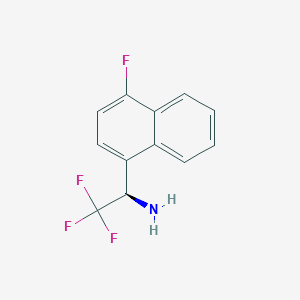

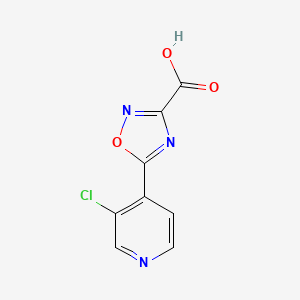
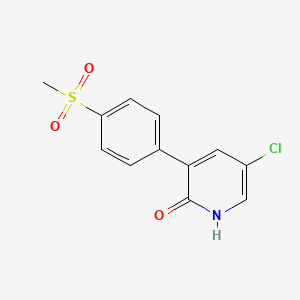

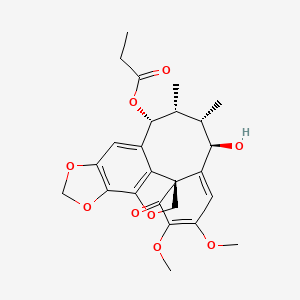
![1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine](/img/structure/B13070143.png)
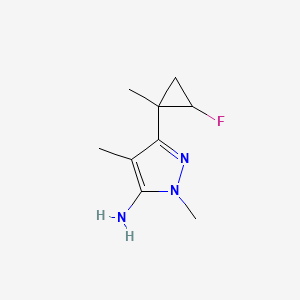

![2-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine](/img/structure/B13070165.png)
